N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound primarily used in advanced scientific research. It features a unique structural composition that offers intriguing properties for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can involve multiple step reactions, typically starting from commercially available precursors One approach might start with the formation of the 4H-1,2,4-triazole ring by a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound
Industrial Production Methods: Industrial production would leverage scalable and efficient synthesis methods, focusing on high yield and purity. Automated synthesis and flow chemistry techniques might be employed to enhance the production rate and consistency.
Types of Reactions:
Oxidation: Can occur at the thioether linkage, leading to sulfoxide or sulfone derivatives.
Reduction: The triazole ring can participate in reduction reactions under specific conditions.
Substitution: Nucleophilic or electrophilic substitutions on the benzamide and phenethyl moieties are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for introducing halogen atoms, or alkylating agents for introducing alkyl groups.
Major Products: The oxidation of the thioether group yields sulfoxide and sulfone. Substitution reactions can lead to various substituted benzamides or triazole derivatives, depending on the reagents used.
Scientific Research Applications
N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is explored for:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or protein-ligand binding.
Medicine: Investigated for its pharmacological properties, possibly as an anti-inflammatory or antimicrobial agent.
Industry: Used in the development of novel materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways: Influencing biochemical pathways like signal transduction, leading to varied biological responses.
Comparison with Similar Compounds
Compared to similar compounds, N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide offers unique properties due to its triazole ring and ethylthio substituent. Similar compounds might include:
4-Phenethyl-4H-1,2,4-triazoles: which share the triazole ring but differ in substituent groups.
Benzamide derivatives: with various substituents affecting their biological and chemical properties.
This compound stands out for its specific substituent pattern, influencing its reactivity and applications significantly.
Properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-28-21-24-23-19(25(21)14-13-16-7-5-4-6-8-16)15-22-20(26)17-9-11-18(27-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYPWMGRNBUTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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